(2S)-4-Benzyl-2-(benzyloxymethyl)morpholine hydrochloride
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Overview
Description
®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride: (MFCD30471781) is a chemical compound with the molecular formula C19H24ClNO2. It is a morpholine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for asymmetric synthesis .
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes or signal transduction .
Comparison with Similar Compounds
- ®-4-Benzyl-2-((benzyloxy)methyl)morpholine
- (S)-4-Benzyl-2-((benzyloxy)methyl)morpholine
- 4-Benzylmorpholine
Comparison:
- ®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
- Compared to its analogs, this compound may exhibit different pharmacological properties and biological activities due to the presence of the benzyloxy group and the specific configuration of the morpholine ring .
Properties
Molecular Formula |
C19H24ClNO2 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
4-benzyl-2-(phenylmethoxymethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18;/h1-10,19H,11-16H2;1H |
InChI Key |
RXENIRXYFQTMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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